molecular formula C5H5NO B12634241 2-Methyl-3H-pyrrol-3-one CAS No. 922179-94-0

2-Methyl-3H-pyrrol-3-one

Cat. No.: B12634241
CAS No.: 922179-94-0
M. Wt: 95.10 g/mol
InChI Key: MGCWHJYYVJQALX-UHFFFAOYSA-N
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Description

2-Methyl-3H-pyrrol-3-one is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a methyl group attached to the second carbon and a keto group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-pyrrol-3-one can be achieved through several methods. One common approach involves the cyclization of aminoacetylenic ketones. For instance, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one can yield this compound . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dione derivatives, while reduction can produce 2-methyl-3-hydroxypyrrole.

Scientific Research Applications

2-Methyl-3H-pyrrol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also modulate receptor activity by interacting with receptor proteins on the cell surface, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl-3H-pyrrol-3-one can be compared with other similar compounds, such as:

    Pyrrole: The parent compound of the pyrrole family, which lacks the methyl and keto groups.

    2,5-Dimethylpyrrole: A derivative with two methyl groups at the second and fifth positions.

    3-Hydroxy-2-methylpyrrole: A compound with a hydroxyl group at the third position instead of a keto group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives .

Properties

CAS No.

922179-94-0

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

2-methylpyrrol-3-one

InChI

InChI=1S/C5H5NO/c1-4-5(7)2-3-6-4/h2-3H,1H3

InChI Key

MGCWHJYYVJQALX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC1=O

Origin of Product

United States

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